molecular formula C13H19N3O B14557034 1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl-5,6,7,8-tetrahydro- CAS No. 61785-26-0

1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl-5,6,7,8-tetrahydro-

Cat. No.: B14557034
CAS No.: 61785-26-0
M. Wt: 233.31 g/mol
InChI Key: VMDDFZQAAIDPLI-UHFFFAOYSA-N
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Description

1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl-5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the benzotriazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the cyclohexyl group and the tetrahydro structure adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl-5,6,7,8-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of hydrazine derivatives: Using hydrazine derivatives and cyclohexanone under acidic or basic conditions.

    Condensation reactions: Involving the reaction of cyclohexylamine with benzotriazine precursors.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl-5,6,7,8-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: For facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxidized derivatives.

    Reduction: May yield reduced forms with altered functional groups.

    Substitution: May yield substituted benzotriazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: Without the cyclohexyl and tetrahydro modifications.

    Benzotriazine derivatives: With different substituents and functional groups.

Uniqueness

The uniqueness of 1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl-5,6,7,8-tetrahydro- lies in its specific structural features, which may confer distinct biological and chemical properties compared to other benzotriazine derivatives.

Properties

CAS No.

61785-26-0

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

3-cyclohexyl-5,6,7,8-tetrahydro-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C13H19N3O/c17-13-11-8-4-5-9-12(11)14-15-16(13)10-6-2-1-3-7-10/h10H,1-9H2

InChI Key

VMDDFZQAAIDPLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(CCCC3)N=N2

Origin of Product

United States

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